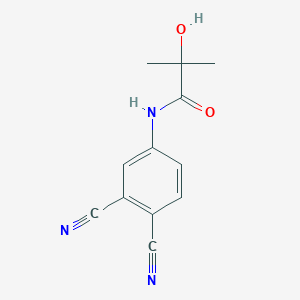
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is an organic compound characterized by the presence of a dicyanophenyl group attached to a hydroxy-methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 3,4-dicyanophenylamine with 2-hydroxy-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(3,4-dicyanophenyl)-2-oxopropanamide.
Reduction: Formation of N-(3,4-diaminophenyl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of nitro or halogen-substituted derivatives of the compound.
Applications De Recherche Scientifique
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-dihydroxyphenyl)propanoic acid: Known for its antioxidant properties.
Bisorthodinitriles: Used in the preparation of semiconductors and organic polymers.
Resorcinol diphthalonitrile ether: Utilized in the synthesis of high-performance resins.
Uniqueness
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is unique due to its combination of a dicyanophenyl group and a hydroxy-methylpropanamide moiety
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11N3O2/c1-12(2,17)11(16)15-10-4-3-8(6-13)9(5-10)7-14/h3-5,17H,1-2H3,(H,15,16) |
Clé InChI |
YOQSKVQHJRKCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


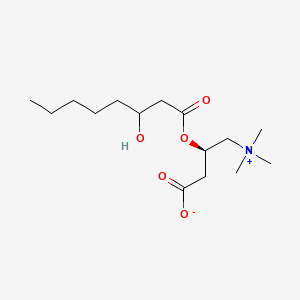

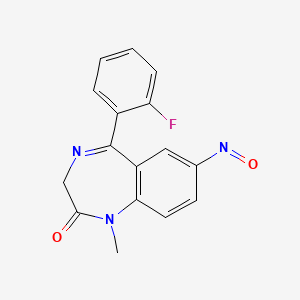
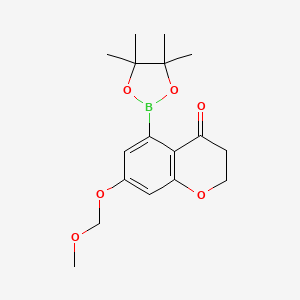
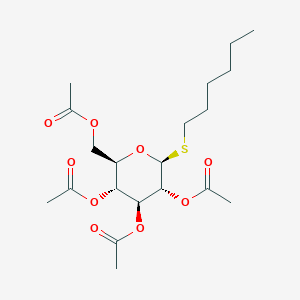
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
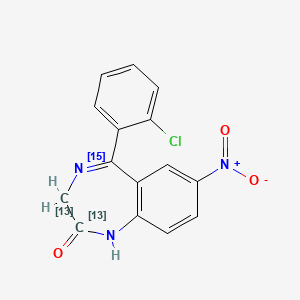
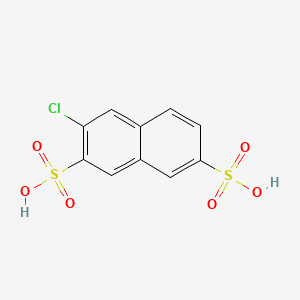
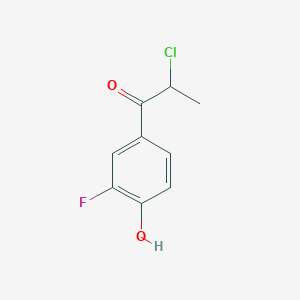
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
